molecular formula C12H11ClN4O2 B15160262 1-(2-Azido-5-chlorobenzoyl)piperidin-2-one CAS No. 797751-39-4

1-(2-Azido-5-chlorobenzoyl)piperidin-2-one

Cat. No.: B15160262
CAS No.: 797751-39-4
M. Wt: 278.69 g/mol
InChI Key: DHEHYGPWKKKLDX-UHFFFAOYSA-N
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Description

1-(2-Azido-5-chlorobenzoyl)piperidin-2-one is a synthetic organic compound with the molecular formula C12H11ClN4O2 It is characterized by the presence of an azido group (-N3) and a chlorobenzoyl group attached to a piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azido-5-chlorobenzoyl)piperidin-2-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azido-5-chlorobenzoyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Substitution: Various azido derivatives.

    Reduction: Amino derivatives.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

1-(2-Azido-5-chlorobenzoyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Azido-5-chlorobenzoyl)piperidin-2-one is primarily related to its azido group, which can undergo bioorthogonal reactions. These reactions are highly selective and can occur in the presence of various biological molecules without interfering with their normal functions. The azido group can react with alkynes or strained alkenes to form stable triazole linkages, enabling the labeling and tracking of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Azido-4-chlorobenzoyl)piperidin-2-one
  • 1-(2-Azido-3-chlorobenzoyl)piperidin-2-one
  • 1-(2-Azido-5-bromobenzoyl)piperidin-2-one

Uniqueness

1-(2-Azido-5-chlorobenzoyl)piperidin-2-one is unique due to the specific positioning of the azido and chlorobenzoyl groups on the piperidin-2-one ring. This specific arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted applications in scientific research .

Properties

CAS No.

797751-39-4

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

1-(2-azido-5-chlorobenzoyl)piperidin-2-one

InChI

InChI=1S/C12H11ClN4O2/c13-8-4-5-10(15-16-14)9(7-8)12(19)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6H2

InChI Key

DHEHYGPWKKKLDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-]

Origin of Product

United States

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